3-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
This compound is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl group linked to a carbamoyl methyl moiety (attached to a 2-chlorophenyl group) and at position 3 with a propanamide chain terminating in a 3,4-dimethoxyphenethyl group.
Properties
IUPAC Name |
3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O5S/c1-38-24-12-11-19(17-25(24)39-2)13-15-31-26(35)14-16-34-28(37)20-7-3-5-9-22(20)33-29(34)40-18-27(36)32-23-10-6-4-8-21(23)30/h3-12,17H,13-16,18H2,1-2H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCECFWMFAKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl, carbamoyl, and sulfanyl groups. The final step involves the attachment of the dimethoxyphenyl ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The quinazolinone core is known to interact with various biological targets, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfanylacetamide-linked quinazolinones. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Quinazolinone Derivatives
Bioactivity and Mechanism of Action
Table 2: Bioactivity Profiles of Similar Compounds
Key Findings :
- Kinase Inhibition Potential: The target compound’s sulfanyl-carbamoyl group aligns with ROCK1 inhibitors identified via Chemical Space Docking, which enriches for compounds with strong docking scores .
Molecular Similarity Analysis
- Tanimoto Coefficient : The target compound shares >80% structural similarity with kinase inhibitors in PubChem, as calculated using MACCS fingerprints .
- Docking Efficiency: Chemical Space Docking protocols suggest that quinazolinone derivatives with sulfanyl linkages are enriched in high-scoring kinase binders, though some analogs may be excluded due to filtering steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
